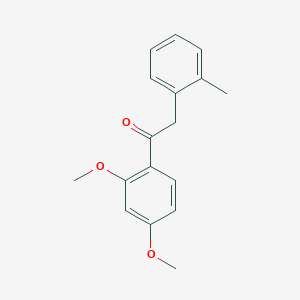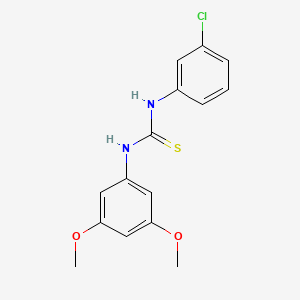
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone, also known as Ephenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1950s and has been used for scientific research purposes. Ephenidine has shown potential therapeutic effects in the treatment of depression, anxiety, and chronic pain.
Mécanisme D'action
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone acts as an NMDA receptor antagonist, which blocks the activity of glutamate in the brain. This results in a dissociative state and analgesia. This compound also affects the serotonin and dopamine systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies. It has been found to have a long duration of action and a slow onset of effects. This compound has been shown to cause sedation, analgesia, and dissociation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone has advantages in lab experiments due to its low toxicity profile and potential therapeutic effects. However, it has limitations due to its slow onset of effects and long duration of action, which may make it difficult to use in certain experiments.
Orientations Futures
For 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone research include studying its potential therapeutic effects in the treatment of depression, anxiety, and chronic pain. Further research is also needed to understand the mechanism of action of this compound and its effects on the serotonin and dopamine systems in the brain. Additionally, research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with 2-methylphenylacetic acid to form 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanol. This intermediate is then oxidized to form this compound.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and chronic pain. This compound has also been used to study the mechanism of action of other dissociative anesthetics.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-6-4-5-7-13(12)10-16(18)15-9-8-14(19-2)11-17(15)20-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZHXDAOFRDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)

![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)
